4-(2-Fluorophenoxy)phenylboronic acid
Overview
Description
4-(2-Fluorophenoxy)phenylboronic acid, also known as FPBA, is an organic compound that belongs to the class of boronic acids . It has gained significant attention in scientific research due to its unique chemical and biological properties .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry for their synthesis and biological applications . The synthetic processes used to obtain these active compounds are well known and relatively simple . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of 4-(2-Fluorophenoxy)phenylboronic acid is CHBFO with an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For instance, they can form bicoordinate complexes with α-D-fructofuranose, which can then form tricoordinate α-D-fructofuranose complexes .Scientific Research Applications
Summary of the Application
Phenylboronic acids, including 4-(2-Fluorophenoxy)phenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Methods of Application or Experimental Procedures
The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Blood Sugar Sensing
Summary of the Application
Phenylboronic acids, including 4-(2-Fluorophenoxy)phenylboronic acid, can be used for rapid fluorescent sensing of glucose in blood .
Methods of Application or Experimental Procedures
A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
Results or Outcomes
At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM, which can be applied to the detection of glucose in serum .
Fluorescence Imaging
Summary of the Application
Phenylboronic acid-based functional chemical materials have been widely used in imaging and tumor therapy . They can be used for fluorescence imaging, which can distinguish tumors from normal tissues and has better specificity and sensitivity .
Methods of Application or Experimental Procedures
Functional materials are combined with targeting ligands such as phenylboronic acid (PBA), which improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
Results or Outcomes
The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
Tumor Therapy
Summary of the Application
Phenylboronic acid-based functional chemical materials have been used in tumor therapy . They can be used for chemotherapy, gene therapy, phototherapy, and immunotherapy .
Methods of Application or Experimental Procedures
Functional materials are combined with targeting ligands such as phenylboronic acid (PBA), which improves the tumor treatment effect by binding to glycans on the surface of cancer cells .
Results or Outcomes
PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .
Advanced Research and Development
Summary of the Application
4-(2-Fluorophenoxy)phenylboronic acid, with a unique molecular structure, offers a wealth of possibilities for advanced research and development projects .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the nature of the research and development project .
Results or Outcomes
The outcomes would vary based on the specific research and development project .
Synthesis of Functional Chemical Materials
Summary of the Application
Phenylboronic acids, including 4-(2-Fluorophenoxy)phenylboronic acid, can be used in the synthesis of functional chemical materials .
Methods of Application or Experimental Procedures
Functional materials are synthesized by combining them with targeting ligands such as phenylboronic acid (PBA), which improves the functionality of the materials .
Results or Outcomes
The synthesis of PBA-based functional chemical materials provides a useful method for creating materials with specific properties .
Safety And Hazards
Future Directions
Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . The potential of PBA-based functional materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . These findings reinforce the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[4-(2-fluorophenoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYGJLCROJQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270617 | |
Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)phenylboronic acid | |
CAS RN |
1402238-32-7 | |
Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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